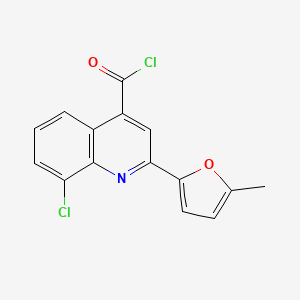

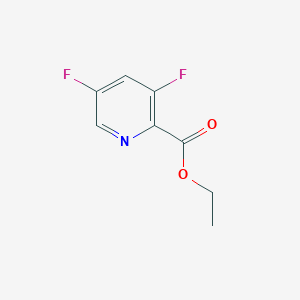

Ethyl 3,5-difluoropyridine-2-carboxylate

Overview

Description

Molecular Structure Analysis

While the specific molecular structure analysis for EDFPC is not available in the retrieved papers, fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unusual physical, chemical, and biological properties. Ethyl 3,5-difluoropyridine-2-carboxylate serves as a precursor in the synthesis of these compounds. The presence of fluorine atoms significantly affects the reactivity and stability of the pyridine ring, making it a valuable intermediate in organic synthesis .

Radiopharmaceuticals

The introduction of fluorine-18 isotopes into pyridine derivatives makes them suitable for use as imaging agents in positron emission tomography (PET). Ethyl 3,5-difluoropyridine-2-carboxylate can be used to synthesize F-18 labeled compounds, which are crucial in the local radiotherapy of cancer .

Agrochemical Development

In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification. Ethyl 3,5-difluoropyridine-2-carboxylate can be utilized to create compounds with enhanced biological and environmental properties, contributing to the development of novel agrochemicals .

Pharmaceutical Industry

The unique physicochemical properties imparted by the fluorine atoms in Ethyl 3,5-difluoropyridine-2-carboxylate make it a key structural motif in active pharmaceutical ingredients. It is used in the synthesis of compounds that have been approved for market use and those undergoing clinical trials .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound is also used in the veterinary industry. It helps in creating medications that are more effective and safer for animal health care .

Functional Materials

The incorporation of fluorinated pyridines into materials can enhance their properties, such as increasing thermal stability and chemical resistance. Ethyl 3,5-difluoropyridine-2-carboxylate can be a starting point for the synthesis of materials used in various high-tech applications .

Neuroprotective Agents

Research has shown that derivatives of fluorinated pyridines, such as those synthesized from Ethyl 3,5-difluoropyridine-2-carboxylate, exhibit promising neuroprotective properties. These compounds can potentially be used in the treatment of neurodegenerative diseases .

Anti-inflammatory Compounds

The hybrid compounds derived from Ethyl 3,5-difluoropyridine-2-carboxylate have been evaluated for their anti-inflammatory effects. This application is particularly relevant in the development of new treatments for chronic inflammatory conditions .

Mechanism of Action

Target of Action

Ethyl 3,5-difluoropyridine-2-carboxylate is a synthetic organic compound

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.

Biochemical Pathways

, suggesting that they may interact with biochemical pathways related to these conditions.

Result of Action

As a fluoropyridine, it is known to have reduced basicity and is usually less reactive than its chlorinated and brominated analogues . These properties could influence its biological activity.

Future Directions

properties

IUPAC Name |

ethyl 3,5-difluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXJJUULFRUNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673272 | |

| Record name | Ethyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-difluoropyridine-2-carboxylate | |

CAS RN |

1065267-10-8 | |

| Record name | Ethyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

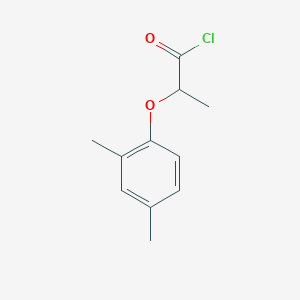

![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)